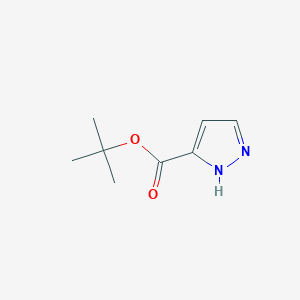

tert-butyl 1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Tert-butyl 1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The tert-butyl group attached to the pyrazole ring enhances the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

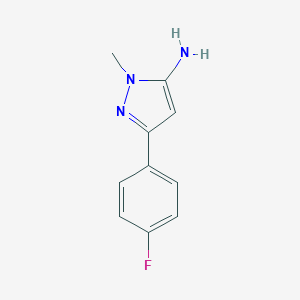

The synthesis of tert-butyl 1H-pyrazole-3-carboxylate derivatives has been explored through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile approach to these compounds . Another study describes a 'one-pot' synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates using lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction, achieving moderate to good yields with excellent regioselectivity . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for biologically active compounds, has been reported using a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl 1H-pyrazole-3-carboxylate derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of diastereomerically pure 3-tert-butyl-7-R1-8-R2-pyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates was established based on IR, 1H, 13C, 2D NOESY NMR, high-resolution mass spectrometry, and X-ray single-crystal analysis . The conformational aspects of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates were studied through 1H and 13C NMR spectra, revealing insights into the conformational equilibrium of these molecules .

Chemical Reactions Analysis

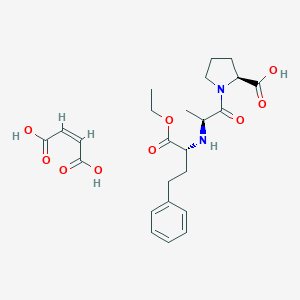

The reactivity of tert-butyl 1H-pyrazole-3-carboxylate derivatives has been investigated in various chemical reactions. For example, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines led to the formation of fluorinated pyrazole-4-carboxylic acids . A comparative study of the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrated the influence of reaction conditions on the product distribution . Tert-butyl isocyanide was used as a convertible reagent in the Ugi reaction for the preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the neighboring-group-assisted cleavage of tert-butyl amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 1H-pyrazole-3-carboxylate derivatives are influenced by the presence of the tert-butyl group and the substituents on the pyrazole ring. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide was studied in both the solid state and in solution, revealing a temperature-dependent ratio of tautomers . The crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid showed intermolecular hydrogen bonding, which can affect the compound's solubility and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Tert-butyl 1H-pyrazole-3-carboxylate has been used in the synthesis of fluorinated pyrazole-4-carboxylic acids, providing multigram scale production via acylation and column chromatography (Iminov et al., 2015).

Synthesis of Novel Pyrazole Carboxamides : A novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, enhancing versatility in synthesizing these compounds (Bobko et al., 2012).

Study of Tautomerism in Solution and Solid State : The tautomerism of 1H-pyrazole-3-(N-tert-butyl)-carboxamide was studied, revealing different tautomeric ratios in solution and the solid state (Claramunt et al., 2005).

Formation of Functionalized Cyclopentenes : Tert-butyl 1H-pyrazole-3-carboxylate derivatives have been used in the catalytic asymmetric [3+2] cycloaddition with allenoates, yielding regiospecific annulation products (Han et al., 2011).

Biological and Medicinal Applications

- Potential Antitumor Agents : Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, synthesized using tert-butyl 1H-pyrazole-3-carboxylate, showed significant activity against various cancer cell lines (Abonía et al., 2011).

Environmental and Material Science Applications

Small Molecule Fixation : Tert-butyl 1H-pyrazole-3-carboxylate derivatives have been used for the fixation of small molecules like carbon dioxide, demonstrating their potential in environmental applications (Theuergarten et al., 2012).

Formation of Hexameric and Tetrameric Silver Pyrazolate : Tert-butyl 3,5-diphenyl-1H-pyrazole-4-carboxylate has been utilized in synthesizing hexameric and tetrameric silver pyrazolate with unique molecular structures (Lv et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRGTCTAGDWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

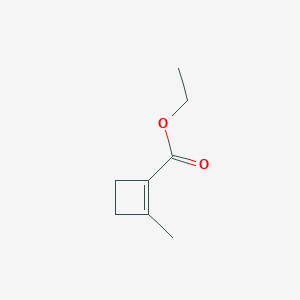

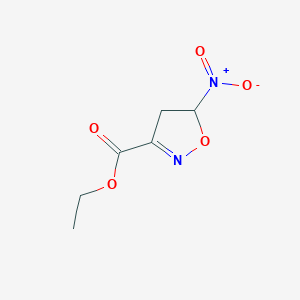

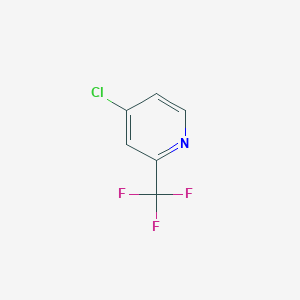

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)

![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)

![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)